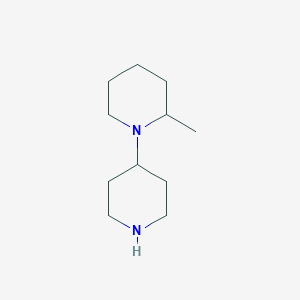

2-Methyl-1-(piperidin-4-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

2-methyl-1-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C11H22N2/c1-10-4-2-3-9-13(10)11-5-7-12-8-6-11/h10-12H,2-9H2,1H3 |

InChI Key |

ZXUICRDVIUWNIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C2CCNCC2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Methyl 1 Piperidin 4 Yl Piperidine

Retrosynthetic Strategies for the 2-Methyl-1-(piperidin-4-yl)piperidine Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical primary disconnection is the C-N bond linking the two heterocyclic rings. This bond can be formed via nucleophilic substitution or, more commonly, through reductive amination.

Disconnection 1 (C-N Bond): This primary disconnection breaks the target molecule into two key synthons: a 2-methylpiperidine (B94953) unit and a piperidin-4-one or a related electrophile. The forward reaction would involve the reductive amination of piperidin-4-one with 2-methylpiperidine.

Disconnection 2 (2-Methylpiperidine Ring): The chiral 2-methylpiperidine synthon can be further disconnected through an intramolecular C-N bond. This suggests a cyclization precursor, such as a 5-amino-hexanal derivative or a corresponding halo-amine, which can form the six-membered ring via intramolecular reductive amination or nucleophilic substitution, respectively.

This analysis reveals two primary building blocks: a piperidin-4-one synthon and a linear C6 chain with a terminal amine and a latent carbonyl or electrophilic group, which will ultimately form the 2-methylpiperidine ring.

De Novo Synthesis Approaches to the Core Structure

De novo synthesis focuses on constructing the heterocyclic rings from acyclic precursors, offering flexibility and control over substitution patterns.

Reductive amination is a robust and widely used method for forming C-N bonds and is central to constructing piperidine (B6355638) rings and linking the two rings in the target molecule. nih.govresearchgate.net The process typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

In the context of this compound, this protocol can be applied in two key ways:

Intermolecular Coupling: The final C-N bond between the two rings can be forged by the reductive amination of 2-methylpiperidine with N-protected piperidin-4-one. Various reducing agents can be employed, each offering different levels of selectivity and reactivity.

Intramolecular Cyclization: The 2-methylpiperidine ring itself can be constructed via an intramolecular reductive amination of a linear amino-aldehyde or amino-ketone. For instance, the cyclization of 6-amino-5-methylhexanal would yield the desired 2-methylpiperidine core. Iron-catalyzed protocols have been developed for such cyclizations, offering a more sustainable alternative to traditional reagents. nih.gov

| Reducing Agent | Typical Substrates | Key Features |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Aldehydes, Ketones | Mild, tolerant of many functional groups, effective for both inter- and intramolecular reactions. |

| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective at mildly acidic pH where imine formation is favorable. |

| H₂/Catalyst (e.g., Pd/C, PtO₂) | Imines, Enamines | Can be highly stereoselective; conditions can often be tuned to control diastereoselectivity. researchgate.net |

| Phenylsilane/Iron Complex | ω-amino fatty acids | Acts as a versatile agent for imine formation, cyclization, and reduction in one pot. nih.gov |

Interactive Data Table 1: Comparison of reducing agents for reductive amination in piperidine synthesis.

Beyond reductive amination, a diverse array of intramolecular cyclization strategies can be employed to construct the piperidine framework. nih.govorganic-chemistry.org These methods often involve the formation of either a C-N or a C-C bond to close the ring. nih.gov

Aza-Michael Reaction: Intramolecular aza-Michael reactions involve the addition of a pendant amine nucleophile to an α,β-unsaturated carbonyl or nitrile acceptor. This approach is highly effective for forming substituted piperidines, often with a high degree of stereocontrol. nih.gov

Radical-Mediated Cyclization: Radical cyclizations, such as the Hofmann-Löffler-Freytag reaction, can construct the piperidine ring through a 1,5-hydrogen atom transfer. wikipedia.org In this reaction, an N-haloamine is decomposed under acidic conditions to generate a nitrogen-centered radical, which abstracts a hydrogen from the δ-carbon, leading to a carbon-centered radical that subsequently cyclizes. wikipedia.org

Metal-Catalyzed Cyclizations: Transition metals, particularly palladium, gold, and rhodium, catalyze the intramolecular cyclization of amino-alkenes, -alkynes, or -allenes. nih.govorganic-chemistry.org For example, gold(I)-catalyzed hydroamination/cyclization of appropriate amino-alkenes provides an efficient route to substituted piperidines under mild conditions. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a highly efficient strategy for generating molecular complexity. researchgate.net For piperidine synthesis, imino-Diels-Alder reactions are a classic example. An MCR approach could involve the reaction of an amine, an aldehyde, and a diene to construct a tetrahydropyridine (B1245486) intermediate, which can then be reduced to the corresponding piperidine. bas.bg

This strategy allows for the rapid assembly of highly substituted piperidine cores from simple, readily available starting materials, making it an attractive approach for creating libraries of analogues for drug discovery. bas.bgresearchgate.net

Stereoselective and Asymmetric Synthesis of this compound

The presence of a stereocenter at the C2 position of the methyl-substituted ring necessitates stereocontrolled synthetic methods to obtain enantiomerically pure material.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a powerful tool for asymmetric synthesis. ucl.ac.ukresearchgate.net

For the synthesis of (S)- or (R)-2-methylpiperidine, a chiral auxiliary can be attached to the nitrogen atom of a piperidone precursor. The auxiliary then sterically directs the approach of an electrophile (e.g., methyl iodide) to the enolate, leading to the formation of one diastereomer preferentially.

A common approach involves the use of chiral auxiliaries derived from amino alcohols, such as (R)-phenylglycinol. The synthesis would proceed as follows:

Attachment of Auxiliary: A piperidin-2-one precursor is condensed with an enantiopure chiral auxiliary, such as (1R)-2-hydroxy-1-phenylethylamine, to form an N-substituted lactam. researchgate.net

Diastereoselective Alkylation: The lactam is deprotonated with a strong base (e.g., s-BuLi) to form a chiral enolate. The auxiliary shields one face of the enolate, forcing the incoming electrophile (methyl iodide) to attack from the opposite face. researchgate.net

Removal of Auxiliary: The chiral auxiliary is cleaved, often under reductive conditions, to yield the enantiomerically enriched 2-methylpiperidine precursor.

| Chiral Auxiliary | Precursor Type | Typical Diastereomeric Excess (d.e.) | Reference |

| (1R)-2-hydroxy-1-phenylethylamine | Piperidin-2-one | >95% | researchgate.net |

| Evans Oxazolidinones | N-acyloxazolidinone | >98% | sigmaaldrich.com |

| Davies' Chiral Auxiliary | N-acyl iron complex | >95% | ucl.ac.uk |

Interactive Data Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis Relevant to Piperidine Scaffolds.

This method provides a reliable and well-established route to access specific stereoisomers of the 2-methylpiperidine core, which is essential for the final synthesis of enantiopure this compound.

Organocatalytic and Metal-Catalyzed Enantioselective Methods

The development of enantioselective methods is crucial for producing specific stereoisomers of pharmacologically active compounds. Both organocatalysis and metal-catalysis have emerged as powerful tools for the asymmetric synthesis of chiral piperidines.

Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for asymmetric synthesis, often utilizing small organic molecules to induce chirality. Chiral phosphoric acids, for instance, have been successfully employed in the asymmetric synthesis of complex piperidine structures. One such example is the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, achieved through an organocatalytic reaction of 3-vinyl indoles with imino esters, catalyzed by a chiral phosphoric acid. This method yields novel bisindole-piperidine-amino acid hybrids in high yields (up to 70%) and excellent enantioselectivity (up to 99% ee). rsc.org Another strategy involves the desymmetrizing intramolecular aza-Michael reaction, which has been used to synthesize 2,5,5-trisubstituted piperidines containing a quaternary stereocenter with high enantioselectivity. rsc.org These approaches highlight the potential of organocatalysis to construct complex and enantioenriched piperidine scaffolds.

Metal-Catalyzed Methods: Transition metal catalysis provides highly efficient and selective pathways to chiral piperidines. Rhodium-catalyzed asymmetric reactions are particularly noteworthy. A key strategy involves the asymmetric reductive Heck reaction of boronic acids with a partially reduced pyridine (B92270) derivative, such as phenyl pyridine-1(2H)-carboxylate, to produce 3-substituted tetrahydropyridines with high yield and enantioselectivity. nih.govacs.org These intermediates can then be further reduced to the corresponding enantioenriched 3-substituted piperidines. nih.govacs.org This three-step sequence, involving partial reduction, Rh-catalyzed asymmetric carbometalation, and a final reduction, grants access to a wide array of chiral piperidines. nih.govacs.org Chemo-enzymatic methods, which combine chemical and biological catalysts, have also proven effective. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, a method used in the synthesis of antipsychotic drugs like Preclamol. nih.gov

Table 1: Examples of Catalytic Enantioselective Methods for Piperidine Synthesis

| Catalyst Type | Catalyst/Enzyme | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid | [4+2] Cycloaddition | 4,6-bis(indolyl)piperidines | Up to 70% | Up to 99% | rsc.org |

| Metal Catalyst | Rhodium Complex | Asymmetric Reductive Heck | 3-Aryl-tetrahydropyridines | High | Excellent | nih.govacs.org |

| Biocatalyst | 6-HDNO / EneIRED | Enzymatic Cascade | 3-Substituted Piperidines | - | High | nih.gov |

| Organocatalyst | - | Intramolecular aza-Michael | 2,5,5-Trisubstituted Piperidines | - | Excellent | rsc.org |

Diastereoselective Control in Multi-Substituted Piperidine Synthesis

For molecules with multiple stereocenters, such as this compound, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity).

Effective diastereocontrol has been achieved through various cascade and multicomponent reactions. A notable example is a highly selective four-component synthesis that yields pyridinium (B92312) salts of piperidin-2-ones with three or four stereocenters. researchgate.net This reaction proceeds through a Michael-Mannich cascade and forms only a single diastereomer, demonstrating exceptional stereocontrol. The thermodynamic stability of the product, where bulky substituents occupy equatorial positions to minimize steric hindrance, drives this high selectivity. researchgate.net

Another powerful strategy involves the functionalization of tetrahydropyridine precursors. Highly substituted, oxygenated piperidines can be synthesized through a regio- and diastereoselective reaction cascade. acs.orgnih.gov This method begins with the diastereoselective epoxidation of a tetrahydropyridine intermediate, followed by a regioselective ring-opening of the resulting epoxide. acs.orgnih.gov For certain substrates, this process can achieve a diastereoselectivity greater than 95:5. nih.gov The development of novel, bifunctional epoxidation reagents has been key to overcoming steric effects and directing the reaction to the desired face of the molecule. nih.govresearchgate.net Furthermore, iridium catalysis has been shown to provide excellent regio- and diastereoselective control in the formal [3+3]-cycloaddition of imines to form C-substituted piperazines, a methodology whose principles can be extended to other complex nitrogen heterocycles. acs.org

Table 2: Methodologies for Diastereoselective Piperidine Synthesis

| Method | Key Intermediate/Reaction | Stereocontrol Principle | Achieved Diastereoselectivity | Reference |

|---|---|---|---|---|

| Four-Component Reaction | Michael-Mannich Cascade | Formation of thermodynamically most stable isomer | Single diastereomer formed | researchgate.net |

| Epoxidation/Ring-Opening | Diastereoselective epoxidation of tetrahydropyridines | Directed epoxidation via hydrogen bonding or specialized reagents | >95:5 | acs.orgnih.gov |

| Iridium Catalysis | [3+3] Cycloaddition of Imines | Catalyst-controlled reaction pathway | Selective formation of a sole diastereomer | acs.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, improving atom economy, and employing efficient catalytic systems.

Replacing volatile organic compounds (VOCs) with greener alternatives like water or deep eutectic solvents (DES), or eliminating solvents entirely, significantly reduces the environmental impact of chemical synthesis. unibo.it

The synthesis of piperidine derivatives in aqueous media has been demonstrated through several approaches. An in situ aza-Diels-Alder reaction can be used to trap highly reactive methanimine (B1209239) in water to form simple piperidine-based N-heterocycles. nih.govcam.ac.uk The hydrogenation of substituted pyridines to the corresponding piperidines can also be performed in water, providing a greener route to important pharmaceutical building blocks. nih.gov

Deep eutectic solvents, such as those formed from glucose and urea (B33335), represent another class of green reaction media. asianpubs.orgresearchgate.net These solvents are inexpensive, biodegradable, and have been effectively used in the synthesis of piperidin-4-one derivatives, offering an environmentally safe alternative to conventional organic solvents. asianpubs.orgresearchgate.net Solvent-free reactions, where reagents are mixed without a solvent, offer the ultimate green advantage by eliminating solvent waste entirely. youtube.com

Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. Catalytic processes are inherently more atom-economical as they allow for reactions to occur with minimal waste.

Multi-component reactions (MCRs) are highly atom-economical as they combine several starting materials into a single product in one step, incorporating most or all of the atoms from the reactants into the final structure. researchgate.net The four-component synthesis of piperidin-2-ones is an excellent example of a domino process that forms multiple C-C and C-N bonds in a single operation. researchgate.net Similarly, catalytic [3+3]-cycloadditions for synthesizing piperazine (B1678402) rings represent a 100% atom-economic process, as all atoms from the two imine starting materials are incorporated into the final product. acs.org The use of heterogeneous catalysts, such as an iron-substituted polyoxometalate for amidation, further enhances sustainability by allowing for easy catalyst recovery and reuse, which is crucial for efficient and economical synthesis. rsc.org

Optimization of Reaction Conditions and Scalability Studies

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires rigorous optimization of reaction conditions and confirmation of scalability. This involves systematically adjusting parameters such as solvent, catalyst loading, temperature, and concentration to maximize yield, selectivity, and efficiency while ensuring the process is robust and economical.

A systematic approach to optimization was demonstrated in the development of a Pd-catalyzed enantioselective borylative migration for synthesizing chiral piperidines. rsc.org The fine-tuning of reaction conditions revealed that green solvents like cyclopentyl methyl ether could provide high enantioselectivity (up to 92% ee) even with a low catalyst loading of 3 mol%. rsc.org Further optimization of subsequent steps led to higher yields and improved solvent economy. Crucially, the entire process was successfully demonstrated on a multigram scale, confirming its viability for larger-scale production. rsc.org

Similarly, an optimized Strecker-type synthesis of a key piperidine intermediate involved a detailed examination of various reaction conditions. researchgate.net For instance, the final catalytic N-debenzylation step was studied under different conditions and optimized to achieve nearly quantitative yields. researchgate.net Such studies are critical for developing efficient, cost-effective, and reliable processes for manufacturing complex pharmaceutical intermediates like this compound.

Table 3: Example of Reaction Optimization for Piperidine Synthesis

| Parameter Varied | Conditions Tested | Outcome | Reference |

|---|---|---|---|

| Solvent | Various organic solvents | Diethyl ether and cyclopentyl methyl ether gave the highest enantioselectivity. | rsc.org |

| Catalyst Loading | 1-5 mol% | A low loading of 3 mol% was found to be optimal for high ee. | rsc.org |

| Hydrolysis Conditions | Acidic vs. Basic | Optimized Strecker reaction followed by selective hydrolysis with conc. H₂SO₄. | researchgate.net |

| N-debenzylation | Various catalytic conditions | Optimized to yield near quantitative conversion to the final product. | researchgate.net |

Elucidation of Chemical Transformations and Reactivity of 2 Methyl 1 Piperidin 4 Yl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Centers

The lone pair of electrons on each nitrogen atom imparts nucleophilic and basic character to the molecule, making the nitrogen centers the most reactive sites for a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

As secondary amines, both piperidine nitrogen atoms are susceptible to electrophilic attack by alkylating and acylating agents. These reactions are fundamental for the synthesis of derivatives with modified properties.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group, typically by reacting the piperidine with an alkyl halide. The reaction proceeds via an SN2 mechanism. Due to the presence of two reactive secondary amine sites, the reaction can potentially yield mono- or di-alkylated products, depending on the stoichiometry of the reagents. Steric hindrance from the 2-methyl group may influence the relative reactivity of the two nitrogen atoms, potentially allowing for selective alkylation at the less hindered nitrogen of the piperidin-4-yl moiety under controlled conditions. Common bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are often used to neutralize the hydrogen halide byproduct.

N-Acylation: This reaction introduces an acyl group onto the nitrogen atom, forming an amide. It is typically carried out using acylating agents such as acyl chlorides or anhydrides. N-acylation is generally a high-yield reaction for secondary amines. Similar to alkylation, selectivity between the two nitrogen centers can be a factor. The resulting N-acyl derivatives are important intermediates in pharmaceutical synthesis. For example, N-acylation of related piperidine structures with propionyl chloride is a key step in the synthesis of fentanyl-type compounds. researchgate.net

| Reaction Type | Reagent | Base/Solvent | Product Type | Reference Example |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide | K₂CO₃ / DMF | N-Methyl Piperidine | General procedure for piperidine alkylation. |

| N-Acylation | Propionyl Chloride | Triethylamine (B128534) / DCM | N-Propionyl Piperidine | Acylation of anilino-piperidine. researchgate.net |

| N-Acylation | Various Acyl Chlorides | Not specified | N-Acyl-N-phenyl ureas of piperidine | Synthesis of N-acyl ureas of substituted piperidines. nih.gov |

N-Oxidation and N-Functionalization Strategies

The nitrogen centers can be oxidized to form various products, including N-oxides and hydroxylamines. These transformations are significant in both synthetic chemistry and in understanding the metabolism of piperidine-containing compounds. Biological N-oxidation of piperidine has been shown to produce metabolites such as N-hydroxy piperidine. researchgate.net

N-Oxidation: Treatment of tertiary amines with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) typically yields N-oxides. While secondary amines like those in 2-Methyl-1-(piperidin-4-yl)piperidine can be oxidized, the initial products are often hydroxylamines, which can be further oxidized.

N-Functionalization: Beyond simple alkylation or acylation, the nitrogen atoms can be incorporated into more complex functional groups. For instance, reaction with isocyanates can yield urea (B33335) derivatives, a common motif in pharmacologically active molecules. nih.gov

| Oxidizing Agent | Substrate Type | Primary Product | Reference Context |

|---|---|---|---|

| Rat Liver Microsomes | Piperidine | N-hydroxy piperidine | In vitro biological oxidation study. researchgate.net |

| m-CPBA | Tertiary Piperidines | Piperidine-N-oxide | General reaction for amine oxidation. |

Reactions at the Piperidine Carbon Skeleton

While less reactive than the nitrogen centers, the carbon skeleton of the piperidine rings can undergo specific transformations, particularly at positions activated by the adjacent nitrogen atom.

Electrophilic Aromatic Substitution (if conjugated systems are present)

This class of reaction is not applicable to this compound. The molecule is fully saturated and aliphatic, lacking the aromatic π-electron system required for electrophilic aromatic substitution.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the sp³-hybridized carbons of the piperidine rings is generally unfavorable due to the lack of a suitable leaving group. However, substitution can be achieved indirectly. A common strategy involves the in-situ generation of an electrophilic N-acyliminium ion intermediate from an N-acylated piperidine. These intermediates are highly reactive towards nucleophiles.

For example, an N-acyl-2-alkoxypiperidine can be treated with a Lewis acid to generate an N-acyliminium ion, which is then readily attacked by a wide range of carbon and heteroatom nucleophiles at the C2 position. mdma.ch This two-step process results in the net nucleophilic substitution at the carbon alpha to the nitrogen. A similar process could be envisioned for this compound following N-acylation and subsequent α-functionalization.

| Step | Description | Example Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of N-acyliminium ion precursor | Anodic methoxylation of N-formylpiperidine | 2-Methoxy-N-formylpiperidine imperial.ac.uk |

| 2 | Generation of N-acyliminium ion and nucleophilic attack | Lewis acid, Carbon nucleophile (e.g., Grignard reagent, enolate) | 2-Substituted-N-acylpiperidine mdma.ch |

Functional Group Interconversions on the Piperidine Rings

Functional group interconversions on the parent molecule are limited, but the carbon skeleton can be functionalized to allow for subsequent transformations. The C-H bonds alpha to the nitrogen (at the C2 and C6 positions of both rings) are the most susceptible to reaction due to the ability of the adjacent heteroatom to stabilize radical or ionic intermediates.

Oxidation to Lactams: A significant reaction of the piperidine skeleton is the oxidation of an α-methylene group to a carbonyl group, forming a lactam (an amide within a cyclic system). This transformation can be achieved using various oxidizing agents. For instance, the oxidation of N-substituted 2-methylpiperidine (B94953) derivatives with reagents like mercuric acetate-EDTA can regioselectively form an iminium ion at the tertiary α-carbon, which can lead to the formation of a piperidin-2-one. researchgate.net Similarly, oxidation of enantiopure piperidines with bromine has been shown to efficiently generate the corresponding piperidin-2-one. researchgate.net This reaction represents a conversion of a C-H bond to a C=O group, a key functional group interconversion.

| Oxidizing System | Substrate | Product | Reference |

|---|---|---|---|

| Hg(II)-EDTA | 2-(2-methyl-1-piperidinyl)ethanol | Iminium intermediate | researchgate.net |

| Bromine in Acetic Acid | Enantiopure Piperidine | Piperidin-2-one | researchgate.net |

Mechanistic Investigations of Reactions Involving this compound

Mechanistic investigations are crucial for understanding the detailed pathway of a chemical reaction, including the sequence of bond-making and bond-breaking events. For a molecule like this compound, such studies would focus on reactions such as N-alkylation, acylation, and oxidation.

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration of reactants, temperature, and other parameters. This data provides valuable insights into the reaction mechanism, including the determination of the rate law and the activation energy.

Although no specific kinetic data for this compound has been found, a hypothetical kinetic study of its N-alkylation with an alkyl halide (e.g., methyl iodide) would likely be designed to determine the order of the reaction with respect to each reactant. The general reaction would be:

This compound + CH₃I → [Quaternized ammonium (B1175870) salt]

A typical experimental setup would involve monitoring the disappearance of the reactants or the appearance of the product over time using techniques like chromatography or spectroscopy. The rate of reaction is expected to be influenced by the steric hindrance at the two nitrogen atoms. The nitrogen of the 2-methylpiperidine ring is more sterically hindered than the nitrogen of the piperidine ring attached at the 4-position. Consequently, alkylation is more likely to occur at the less hindered nitrogen.

A kinetic study would aim to answer questions such as:

Which of the two nitrogen atoms is more nucleophilic?

What is the activation energy of the reaction?

The findings from such a study would be crucial for controlling the selectivity of reactions involving this molecule.

Table 1: Hypothetical Kinetic Parameters for N-Alkylation of this compound

| Parameter | Hypothetical Value | Significance |

| Rate Law | Rate = k[this compound][CH₃I] | Indicates a bimolecular nucleophilic substitution (SN2) mechanism. |

| Rate Constant (k) at 298 K | Value would be determined experimentally. | Quantifies the reaction rate. |

| Activation Energy (Ea) | Value would be determined experimentally. | Provides insight into the energy barrier of the reaction. |

In the absence of direct experimental or computational studies on this compound, the nature of intermediates and transition states in its reactions can be postulated based on analogous systems.

Intermediates: In many reactions involving piperidines, such as N-alkylation, discrete intermediates are not always formed, with the reaction proceeding through a single transition state (as in an SN2 reaction). However, in other reactions, such as those involving electrophilic addition to a double bond (if one were present in a derivative), carbocation intermediates could be formed.

Transition States: The transition state is a high-energy, transient species that exists for a fleeting moment as reactants are converted into products. Its structure is a hybrid of the reactants and products.

For an N-alkylation reaction (SN2 type) of this compound with an alkyl halide (R-X), the transition state would involve the nitrogen atom forming a new bond with the carbon of the alkyl group, while the carbon-halogen bond is simultaneously breaking. The geometry around the carbon atom of the alkyl group would be trigonal bipyramidal.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for modeling transition states. For example, DFT studies on the denitrification of 2-methylpiperidine have been used to calculate the energy barriers for C-N bond cleavage, providing insights into the stability of transition states. researchgate.net Such computational approaches could be applied to this compound to predict the structures and energies of transition states for various reactions.

For instance, in a hypothetical nucleophilic substitution reaction, the transition state would feature:

Partial formation of the N-C bond.

Partial breaking of the C-X bond (where X is a leaving group).

A specific geometry that minimizes steric interactions. The orientation of the methyl group on the piperidine ring would significantly influence the energy of the transition state.

Understanding the structure of the transition state is key to explaining the stereochemistry and regioselectivity of a reaction. For this compound, computational modeling would be invaluable in predicting which of the two nitrogen atoms is more reactive and what the preferred orientation of attack is.

Advanced Structural and Conformational Analysis of 2 Methyl 1 Piperidin 4 Yl Piperidine

Detailed Conformational Analysis and DynamicsWhile general principles of piperidine (B6355638) ring conformation are well-established, specific computational or experimental studies on the conformational dynamics of 2-Methyl-1-(piperidin-4-yl)piperidine are absent from the literature.

Influence of Substituents on Conformational Preferences

Substituents on a cyclohexane (B81311) or piperidine ring generally favor an equatorial position to minimize steric strain. This preference is quantified by the conformational A-value, which represents the free energy difference between the axial and equatorial conformations of a monosubstituted ring. For a methyl group, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. nih.gov

In this compound, the 2-methylpiperidine (B94953) ring is expected to exist predominantly in a chair conformation where the methyl group occupies an equatorial position. An axial methyl group would introduce significant steric hindrance, destabilizing that conformer. nih.govacs.org

The linkage between the two piperidine rings also influences the conformational equilibrium. The bond connecting the nitrogen of the 2-methylpiperidine ring to the C4 carbon of the second piperidine ring creates a disubstituted system. The bulkier 2-methylpiperidin-1-yl group on the second ring will also strongly prefer an equatorial position to minimize steric strain. Therefore, the most stable conformation of the molecule is predicted to be a di-equatorial chair-chair arrangement.

Furthermore, the presence of a substituent at the 2-position of a piperidine ring can induce a pseudo-allylic strain when the nitrogen's lone pair is conjugated, forcing the substituent into an axial orientation. acs.org However, in this saturated system, such an effect is not dominant, and steric factors are the primary drivers of conformational preference. The interplay of steric hindrance, electrostatic interactions, and hyperconjugation ultimately governs the conformational behavior of substituted piperidines. nih.gov

Table 1: Conformational A-Values for Common Substituents on a Piperidine Ring This table presents generally accepted A-values to illustrate the energetic principles governing the conformational preferences in the title compound.

| Substituent | A-Value (kcal/mol) | Preferred Orientation |

| -CH₃ (Methyl) | 1.7 | Equatorial |

| -Ph (Phenyl) | 2.8 - 3.1 | Equatorial |

| -Cl (Chloro) | 0.6 | Equatorial |

| -OH (Hydroxy) | 0.6 - 1.0 | Equatorial |

Dynamic NMR Studies for Conformational Exchange

Piperidine rings are not static; they undergo rapid conformational exchange, primarily through a chair-chair interconversion or "ring flip." Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, particularly variable-temperature (VT) NMR, is a powerful technique for studying these processes. optica.org

At room temperature, the chair-chair interconversion of this compound is typically fast on the NMR timescale. This rapid exchange results in an averaged spectrum, where the chemical shifts and coupling constants represent a weighted average of the contributing conformers.

As the temperature is lowered, the rate of this conformational exchange decreases. This slowing of the ring flip can be observed in the ¹H NMR spectrum. Signals that are sharp at room temperature may broaden and eventually decoalesce into two distinct sets of signals at lower temperatures. These two sets correspond to the axial and equatorial protons of the two non-equivalent chair conformations. The temperature at which the two signals merge into a single broad peak is known as the coalescence temperature (Tc). nih.govresearchgate.net

From the coalescence temperature and the frequency difference between the signals at the slow-exchange limit, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This energy barrier provides quantitative information about the conformational flexibility of the piperidine rings. For substituted piperidines, these barriers are typically in the range of 10-12 kcal/mol. researchgate.net The presence of bulky substituents can raise this barrier.

Table 2: Hypothetical Dynamic NMR Data for Chair-Chair Interconversion This table provides illustrative data based on typical values for substituted piperidines to demonstrate the application of DNMR studies.

| Proton Signal | Δν (Hz) at Low Temp. | Coalescence Temp. (Tc) (K) | ΔG‡ (kcal/mol) |

| H-2 (axial/equatorial) | 250 | 220 | 10.8 |

| H-6 (axial/equatorial) | 210 | 215 | 10.6 |

Isomerism and Stereochemical Assignment

The structure of this compound contains a chiral center at the C2 position of the methyl-substituted piperidine ring. This gives rise to two enantiomers: (R)-2-Methyl-1-(piperidin-4-yl)piperidine and (S)-2-Methyl-1-(piperidin-4-yl)piperidine.

Furthermore, the relative orientation of the methyl group at C2 and the piperidin-4-yl group at the nitrogen (C1) can lead to diastereomerism. Although the connection is through the nitrogen, the stereochemistry is defined by the relationship between the substituents on the 2-methylpiperidine ring. However, due to the rapid nitrogen inversion and ring flipping, the primary and most stable isomerism to consider is based on the C2 chiral center. The relative stereochemistry is more relevant in systems with multiple ring substituents, such as 2,5- or 2,6-disubstituted piperidines, where distinct and stable cis and trans diastereomers can be readily isolated and characterized. whiterose.ac.ukrsc.org

The assignment of relative stereochemistry in substituted piperidines is typically accomplished using ¹H NMR spectroscopy. rsc.orgnih.gov Key parameters include:

Coupling Constants (J-values): The magnitude of the vicinal coupling constant between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (J ≈ 10–13 Hz) are indicative of a diaxial relationship, while smaller values (J ≈ 2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. niscpr.res.in

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) can identify protons that are close in space. For example, a strong NOE between the methyl protons and an axial proton at C3 or C5 would help confirm the stereochemical assignment. researchgate.net

Diastereomeric and Enantiomeric Purity Determination

Assessing the purity of stereoisomers is crucial in chemical synthesis and characterization. Different analytical techniques are employed to determine diastereomeric and enantiomeric purity.

Diastereomeric Purity: Diastereomers have different physical properties and can often be separated and quantified using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Using a non-chiral (achiral) stationary phase, diastereomers can often be resolved into separate peaks. The relative area of these peaks provides a quantitative measure of the diastereomeric ratio (dr). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a high-resolution NMR spectrum, diastereomers will exhibit distinct sets of signals. Integration of specific, well-resolved peaks corresponding to each diastereomer allows for the determination of their ratio. nih.govescholarship.org

Enantiomeric Purity: Enantiomers have identical physical properties in an achiral environment, requiring specialized methods for their separation and quantification. The enantiomeric excess (ee) is a measure of the purity of an enantiomer.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining enantiomeric purity. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and their separation. nih.govresearchgate.net

NMR with Chiral Solvating Agents (CSAs): A chiral solvating agent can be added to the NMR sample, forming transient diastereomeric complexes with the enantiomers. These complexes have different magnetic environments, resulting in separate signals for each enantiomer in the NMR spectrum, allowing for their quantification. libretexts.org

NMR with Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a covalent bond, creating a mixture of diastereomers. These diastereomers can then be analyzed by standard NMR or HPLC to determine the original enantiomeric ratio. nih.gov

Table 3: Illustrative HPLC Data for Stereoisomer Purity Analysis This table shows hypothetical retention times to demonstrate how HPLC can be used to resolve and quantify stereoisomers.

| Technique | Isomer | Retention Time (min) | Relative Area (%) | Purity |

| Achiral HPLC | Diastereomer A | 8.5 | 97.5 | 95% dr |

| Diastereomer B | 9.2 | 2.5 | ||

| Chiral HPLC | (R)-Enantiomer | 12.1 | 99.0 | 98% ee |

| (S)-Enantiomer | 14.3 | 1.0 |

Computational and Theoretical Investigations of 2 Methyl 1 Piperidin 4 Yl Piperidine

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics and dynamics simulations are crucial for exploring the conformational flexibility and behavior of molecules over time. These techniques are particularly important for cyclic systems like piperidines, which can adopt various conformations such as chair and boat forms.

Exploration of Conformational Space and Energy Minima

The conformational landscape of piperidine (B6355638) rings is a subject of significant interest. Studies on N-substituted and 2-methyl-substituted piperidines often focus on determining the energetic preference for axial versus equatorial substitution on the ring. acs.orgnih.gov Factors like steric hindrance and electronic effects dictate the most stable conformers. For instance, in N-methylpiperidine, the equatorial conformation is significantly preferred. acs.org Molecular dynamics simulations on other complex piperidine-containing compounds have been used to understand their interactions and stable binding modes with biological targets. nih.govrsc.org Despite the relevance of these analyses, a specific exploration of the conformational space and energy minima for 2-Methyl-1-(piperidin-4-yl)piperidine is absent from the literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data (e.g., NMR, IR) which can then be compared with experimental results to validate the computed structures. DFT calculations are commonly used to predict vibrational frequencies and NMR chemical shifts for various piperidine derivatives. nih.govresearchgate.net This comparative approach is essential for confirming the accuracy of the theoretical models. For this compound, however, there are no published studies presenting predicted spectroscopic parameters or their comparison with experimental data.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative structure-property relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure with physical, chemical, or biological properties. While in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions and other computational evaluations are performed for various piperidine-based compounds in drug discovery research, no specific QSPR studies focused on this compound were identified. clinmedkaz.orgnih.gov

Rational Design Principles for Structural Modifications based on Computational Data

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel bioactive compounds. For a molecule such as this compound, these in silico methods provide a framework for understanding its structure-activity relationships (SAR) and for predicting the effects of structural modifications on its biological activity. The unique ability of the piperidine moiety to be combined with various molecular fragments makes it a versatile scaffold for creating new drug candidates with a range of potential pharmacological effects. clinmedkaz.org Computational approaches allow for the targeted design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The rational design of analogs of this compound is guided by several key computational principles, including pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies. These methods help to elucidate the key structural features required for biological activity and to prioritize the synthesis of new compounds.

A crucial aspect in the design of piperidine-based compounds is the stereochemistry of the piperidine ring. The introduction of chiral centers can significantly influence a molecule's druggability. thieme-connect.com For instance, in a series of 2,5-disubstituted piperidine derivatives, the cis-isomer was found to be more potent and selective for the dopamine (B1211576) transporter than the trans-isomer. nih.gov This highlights the importance of conformational analysis in the design process to ensure an optimal fit within the target's binding site.

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to its receptor. For piperidine-containing compounds, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov For example, in a study of piperidine derivatives as dual inhibitors of tyrosinase and pancreatic lipase, molecular docking was used to understand the binding interactions and guide the design of more potent inhibitors. tandfonline.com

Quantitative structure-activity relationship (QSAR) models provide a mathematical correlation between the structural properties of a series of compounds and their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds and to identify the key physicochemical properties that govern their activity. For instance, a QSAR study on bis-piperidine derivatives revealed that chloro and hydroxy substitutions on the benzene (B151609) ring significantly influenced their anticonvulsant activity. sphinxsai.com

The following interactive data table summarizes key computational parameters and their implications for the rational design of modifications to the this compound scaffold, based on findings from related piperidine derivatives.

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential in the early stages of drug design to predict the pharmacokinetic and toxicological properties of new compounds. sphinxsai.com For bis-piperidine derivatives, these studies have been used to identify compounds with favorable toxicity profiles, such as low mutagenicity and teratogenicity. sphinxsai.com

The following interactive data table illustrates how different structural modifications to the core piperidine scaffold, guided by computational data, can be expected to influence biological activity, based on studies of analogous compounds.

Synthesis and Characterization of Derivatives and Analogues of 2 Methyl 1 Piperidin 4 Yl Piperidine

Strategic Design of Structural Modifications and Analogues

The design of analogues based on the 2-methyl-1-(piperidin-4-yl)piperidine scaffold is a strategic endeavor aimed at optimizing molecular properties for specific biological targets. acs.org The piperidine (B6355638) ring is a prevalent core in many active pharmaceuticals, and modifying this structure can advantageously alter key pharmacokinetic properties like metabolic stability and lipophilicity. enamine.net The primary goals behind these structural modifications include enhancing binding affinity and selectivity for target receptors, improving physicochemical properties for better bioavailability, and exploring the chemical space to establish robust structure-activity relationships (SAR). nih.gov

Key strategic considerations often involve:

Conformational Rigidity: Introducing substituents or creating fused/bridged systems can lock the molecule into a specific, biologically active conformation. This increased rigidity can enhance binding to a target protein by reducing the entropic penalty upon binding. enamine.net

Vectorial Diversity: The piperidine rings offer multiple points for substitution (at nitrogen or carbon atoms), allowing for the systematic exploration of chemical space around the core scaffold. This is crucial for probing the binding pockets of target proteins. whiterose.ac.uk

** Physicochemical Modulation:** Modifications are designed to fine-tune properties such as pKa, polarity, and hydrogen bonding capacity. For instance, introducing fluorine atoms can alter the pKa of the piperidine nitrogen and influence conformational preferences through electrostatic and hyperconjugative effects. researchgate.netresearchgate.net

Escape from Flatland: A significant trend in modern drug design is the move towards more three-dimensional (3D) molecules. The saturated, sp³-rich nature of the this compound scaffold is inherently advantageous in this regard, and further modifications aim to enhance this 3D character. whiterose.ac.uk

Computational modeling and molecular docking studies often guide the strategic design process, allowing for the in silico evaluation of how potential modifications might interact with a target receptor before undertaking synthetic efforts. nih.govacs.org

Synthesis of N-Substituted Analogues at the Piperidin-4-yl Nitrogen

The secondary amine of the piperidin-4-yl moiety is a prime site for introducing chemical diversity. The synthesis of N-substituted analogues is typically straightforward and can be achieved through several standard organic chemistry reactions. The most common method is N-alkylation .

This reaction involves treating the parent this compound with an alkyl halide (R-X, where X is Cl, Br, or I) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The base serves to deprotonate the secondary amine, generating a more nucleophilic species that readily attacks the electrophilic alkyl halide. nih.gov

Another widely used method is reductive amination . This two-step, one-pot process involves reacting the parent compound with an aldehyde or ketone. This initially forms an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.gov This method is particularly versatile as it allows for the introduction of a wide variety of substituents from a vast pool of commercially available aldehydes and ketones.

The following table summarizes representative conditions for these transformations.

| Reaction Type | Reagents | Solvent | Conditions |

| N-Alkylation | R-Br, K₂CO₃ | DMF | 50 °C, 3h |

| Reductive Amination | RCHO, NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temperature, 12h |

| Acylation | RCOCl, Et₃N | Dichloromethane (DCM) | 0 °C to Room Temp, 2h |

Synthesis of C-Substituted Analogues on the Piperidine Rings

Introducing substituents onto the carbon framework of either piperidine ring is synthetically more challenging than N-substitution but offers a powerful way to modulate the compound's stereochemistry and steric profile. nih.gov

A common strategy begins with a pre-functionalized piperidine precursor, such as a substituted piperidin-4-one, before the formation of the bipiperidine linkage. nih.gov However, direct C-H functionalization of the pre-formed scaffold is an increasingly powerful approach. researchgate.net

One established method for regioselective alkylation at the C3 position (α- to the ring nitrogen) involves the formation of an enamine or enamide intermediate. For example, the piperidine nitrogen can be chlorinated and then dehydrohalogenated to form a Δ¹-piperideine (an enamine). This intermediate can then be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enamide anion, which is subsequently alkylated by an alkyl halide. odu.edu

Recent advances have also utilized transition-metal-catalyzed C-H activation. For instance, rhodium catalysts can direct the site-selective insertion of a carbene into a C-H bond, allowing for the introduction of new functional groups at specific positions on the ring. researchgate.net Another innovative approach combines biocatalytic C-H oxidation, where an enzyme installs a hydroxyl group at a specific carbon, with subsequent radical cross-coupling to form new C-C bonds. news-medical.net

These methods provide access to a diverse array of C-substituted analogues, including those with stereocenters that can be controlled through the choice of chiral catalysts or auxiliaries. whiterose.ac.uk

Preparation of Fused and Bridged Systems Incorporating the this compound Motif

To enhance conformational rigidity and explore novel regions of chemical space, the core this compound motif can be incorporated into fused or bridged bicyclic systems. enamine.net These constrained analogues are valuable for probing the optimal conformation for biological activity. nih.govh1.co

The synthesis of these complex scaffolds often involves intramolecular cyclization reactions. For example, a piperidine ring bearing an appropriate tethered functional group can be induced to cyclize, forming a second, fused ring. An intramolecular aza-Prins cyclization of a homoallylic amine with an aldehyde is one such method to form a new piperidine ring fused to the first. nih.gov

Similarly, bridged systems can be prepared through intramolecular cycloadditions. A Lewis acid-mediated intramolecular cycloaddition involving an olefin and an azo compound precursor can yield bridged bicyclic diazenium (B1233697) salts, which can be further elaborated. nih.gov Ring-rearrangement metathesis (RRM) is another powerful strategy, particularly for synthesizing 2-substituted piperidine alkaloids, where a bicyclic precursor undergoes rearrangement to form the desired piperidine-based structure. researchgate.net

The choice of synthetic strategy depends heavily on the desired ring size and the nature of the bridge or fusion points. These syntheses often require multiple steps and careful control of stereochemistry to yield the desired target structure. nih.govrsc.org

Comparative Analysis of Reactivity and Structural Features of Derivatives

The introduction of substituents to the this compound scaffold significantly influences both its chemical reactivity and its structural properties.

Reactivity:

N-Substitution: The nature of the substituent on the piperidin-4-yl nitrogen directly impacts its basicity and nucleophilicity. Electron-withdrawing groups (e.g., acyl groups) decrease both properties, making further reactions at this nitrogen less favorable. Conversely, electron-donating alkyl groups maintain or slightly increase basicity.

C-Substitution: Substituents on the carbon rings can sterically hinder reactions at the adjacent nitrogen atoms. Furthermore, the position of the substituent can influence the regioselectivity of subsequent reactions. For example, functionalization at the C2 or C6 positions can sterically shield the ring nitrogen. odu.edu

Structural Features: The piperidine ring exists predominantly in a chair conformation. The orientation of substituents (axial vs. equatorial) is a critical structural feature governed by steric and electronic effects.

Conformational Preference: For a 2-methyl group, there is a strong preference for the equatorial position to minimize 1,3-diaxial interactions. nih.gov However, this preference can be altered by other factors. When the piperidine nitrogen is part of an amide or connected to an aromatic ring, pseudoallylic strain can force a 2-substituent into the axial orientation. nih.gov

Impact of Fluorine: The introduction of fluorine, a common modification in medicinal chemistry, has profound conformational effects. Studies on fluorinated piperidines show that the orientation of the fluorine atom is dictated by a complex interplay of charge-dipole interactions, hyperconjugation, and steric repulsion, which can lead to a strong preference for the axial position, counterintuitive to simple steric arguments. researchgate.netresearchgate.net

Fused/Bridged Systems: These systems have much more rigid conformations compared to the parent monocyclic piperidines. The chair conformation is often distorted, and the relative orientation of substituents is locked, which is a key feature in their design. nih.gov

The analysis of these features relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can determine substituent orientation through coupling constants, and single-crystal X-ray diffraction, which provides precise 3D structural information. whiterose.ac.uk Computational studies are also essential for calculating the relative energies of different conformers. researchgate.netnih.gov

Exploration of 2 Methyl 1 Piperidin 4 Yl Piperidine in Chemical Synthesis and Materials Science

2-Methyl-1-(piperidin-4-yl)piperidine as a Building Block for Complex Organic Molecules

There is no available scientific literature detailing the use of this compound as a specific building block in the synthesis of more complex organic molecules. Chemical suppliers list it as a versatile small molecule scaffold, suggesting its potential utility in synthetic and medicinal chemistry. cymitquimica.com The structure, featuring two piperidine (B6355638) rings with distinct substitution, theoretically allows for various chemical modifications. The secondary amine on one ring and the tertiary amine on the other provide different reactive sites for functionalization. However, no published examples of its incorporation into larger, more complex structures were found.

Evaluation of this compound as a Ligand in Catalysis

No studies have been published that evaluate this compound as a ligand in any form of catalysis. The nitrogen atoms within the molecule possess lone pairs of electrons, a key feature for coordinating with metal centers to form catalysts. cymitquimica.com In theory, it could serve as a bidentate or monodentate ligand. Despite this potential, its actual application, performance, or evaluation in catalytic processes has not been documented in accessible research.

Integration into Advanced Materials (e.g., polymers, supramolecular assemblies)

There is no research documenting the integration of this compound into advanced materials such as polymers or supramolecular assemblies. While piperidine derivatives can be incorporated into polymer backbones or as pendant groups to impart specific properties, no such work has been reported for this particular compound. Similarly, its use in forming structured supramolecular assemblies through non-covalent interactions is not described in the scientific literature.

Potential Applications in Chemical Sensing or Diagnostics

No literature exists that explores the use of this compound in chemical sensing or diagnostic applications. The basic nitrogen atoms could theoretically interact with specific analytes, potentially leading to a detectable signal. cymitquimica.com However, there are no published reports on the design, synthesis, or evaluation of sensors or diagnostic tools based on this specific molecule.

Future Research Directions and Unresolved Challenges for 2 Methyl 1 Piperidin 4 Yl Piperidine

Development of Novel and More Efficient Synthetic Pathways

One promising avenue is the advancement of one-pot reactions, where multiple chemical transformations occur in a single reaction vessel. This approach can significantly reduce the number of purification steps, saving time and resources. Additionally, the exploration of novel catalytic systems, including those based on earth-abundant metals, could lead to more sustainable and cost-effective syntheses. The development of chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, also holds promise for the efficient and enantioselective production of 2-Methyl-1-(piperidin-4-yl)piperidine and its derivatives.

A key area for improvement is the diastereoselective synthesis of the target molecule. The presence of a methyl group on one of the piperidine (B6355638) rings introduces a chiral center, leading to the possibility of different stereoisomers. Future synthetic methods will need to address the challenge of controlling the relative and absolute stereochemistry of the final product, which is crucial for its potential applications in areas such as medicinal chemistry.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Reduced steps, increased efficiency | Catalyst development, reaction optimization |

| Novel Catalysis | Sustainability, cost-effectiveness | Earth-abundant metal catalysts, green chemistry |

| Chemoenzymatic Synthesis | High stereoselectivity, mild conditions | Enzyme discovery, process integration |

| Diastereoselective Methods | Control of stereochemistry | Chiral auxiliaries, asymmetric catalysis |

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

The reactivity of this compound is another area that warrants deeper investigation. The interplay between the two piperidine rings and the influence of the methyl substituent could give rise to unique chemical behaviors that have yet to be explored. Future research should aim to systematically study the reactivity of this compound under a variety of conditions to uncover novel transformations.

A key area of interest is the functionalization of the bipiperidine scaffold. Developing methods to selectively introduce new chemical groups at specific positions on either of the piperidine rings would greatly expand the chemical space accessible from this starting material. This could involve exploring C-H activation strategies, which allow for the direct conversion of carbon-hydrogen bonds into new functional groups, or leveraging the nitrogen atoms in the rings to direct reactions to specific sites.

Furthermore, the conformational dynamics of this compound could play a significant role in its reactivity. The molecule can adopt various chair and boat conformations, and the equilibrium between these conformers could influence the outcome of chemical reactions. Detailed conformational analysis, both experimental and computational, will be crucial for understanding and predicting the reactivity of this compound.

Advancements in Computational Modeling and Data Science for Predictive Studies

Computational chemistry and data science are poised to play a pivotal role in accelerating research on this compound. The use of in silico methods can provide valuable insights into the properties and behavior of this molecule, guiding experimental efforts and reducing the need for time-consuming and expensive trial-and-error approaches. nih.gov

Future research will likely involve the use of quantum mechanics calculations to predict the geometric and electronic structure of this compound, as well as its reactivity and spectral properties. Molecular dynamics simulations could be employed to study the conformational landscape of the molecule and its interactions with other molecules, such as solvents or potential biological targets.

Moreover, the application of machine learning and artificial intelligence could enable the development of predictive models for various properties of this compound and its derivatives. These models could be trained on existing data for related piperidine compounds to predict properties such as solubility, toxicity, and biological activity, thereby facilitating the design of new molecules with desired characteristics.

| Computational Method | Application in Research | Potential Impact |

| Quantum Mechanics | Prediction of structure and reactivity | Rational design of experiments |

| Molecular Dynamics | Study of conformational dynamics | Understanding of molecular interactions |

| Machine Learning | Prediction of properties | Accelerated discovery of new compounds |

Exploration of Novel Chemical Applications in Emerging Fields

While the applications of many piperidine derivatives are well-established, particularly in medicine, the potential uses of this compound remain largely unexplored. tandfonline.com Future research should focus on identifying novel applications for this compound and its derivatives in emerging fields of science and technology.

One area of potential is in materials science, where the rigid, three-dimensional structure of the bipiperidine scaffold could be exploited to create new polymers or functional materials with unique properties. For instance, incorporating this moiety into a polymer backbone could influence its thermal stability, mechanical strength, or optical properties.

In the realm of medicinal chemistry, this compound could serve as a valuable scaffold for the development of new therapeutic agents. researchgate.net The bipiperidine motif is present in a number of biologically active molecules, and the specific substitution pattern of this compound could impart novel pharmacological properties. Systematic screening of this compound and its derivatives against a range of biological targets could uncover new leads for drug discovery.

Addressing Stereochemical Challenges in Highly Substituted Analogues

The synthesis of highly substituted analogues of this compound presents significant stereochemical challenges. As more substituents are added to the bipiperidine core, the number of possible stereoisomers increases exponentially, making the selective synthesis of a single isomer a formidable task.

Future research in this area will need to focus on the development of highly stereocontrolled synthetic methods. This could involve the use of chiral catalysts that can direct the formation of specific stereoisomers, or the development of new strategies for separating complex mixtures of isomers. The ability to control the three-dimensional arrangement of atoms in these molecules is paramount, as different stereoisomers can have vastly different biological activities and physical properties.

A deeper understanding of the conformational preferences of highly substituted bipiperidines will also be crucial. The interactions between multiple substituents can lead to complex conformational equilibria, which can in turn influence the reactivity and properties of the molecule. A combination of advanced spectroscopic techniques and computational modeling will be necessary to unravel these intricate stereochemical relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.